molecular formula C9H6O5 B8673738 3,5-Diformyl-4-hydroxybenzoic acid

3,5-Diformyl-4-hydroxybenzoic acid

Cat. No. B8673738
M. Wt: 194.14 g/mol
InChI Key: HYTMTIJUPNDHQU-UHFFFAOYSA-N
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Patent
US09341630B2

Procedure details

A mixture of commercially available 4-hydroxybenzoic acid (7.2 mmol) and HMTA (29.8 mmol) were dissolved in TFA (7.6 ml). The reaction was refluxed for 3 days using a Dean-Stark system, and was thereafter cooled to room temperature. 44 ml of water were added and the resulting mixture was heated to 80° C. for 4 hours. Cooling to room temperature yielded 3,5-diformyl-4-hydroxybenzoic acid (Compound 2g) as a yellow solid (in quantitative yield).
Quantity
7.2 mmol
Type
reactant
Reaction Step One
Name
Quantity
29.8 mmol
Type
reactant
Reaction Step One
Name
Quantity
44 mL
Type
reactant
Reaction Step Two
Name
Quantity
7.6 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1.[CH2:11]1N2CN3CN(C2)CN1C3.[OH2:21].[C:22](O)(C(F)(F)F)=[O:23]>>[CH:11]([C:3]1[CH:4]=[C:5]([CH:9]=[C:10]([CH:22]=[O:23])[C:2]=1[OH:1])[C:6]([OH:8])=[O:7])=[O:21]

Inputs

Step One
Name
Quantity
7.2 mmol
Type
reactant
Smiles
OC1=CC=C(C(=O)O)C=C1
Name
Quantity
29.8 mmol
Type
reactant
Smiles
C1N2CN3CN1CN(C2)C3
Step Two
Name
Quantity
44 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
7.6 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was refluxed for 3 days
Duration
3 d
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated to 80° C. for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
Cooling to room temperature

Outcomes

Product
Name
Type
product
Smiles
C(=O)C=1C=C(C(=O)O)C=C(C1O)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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